2,5-Diaminophenol

Description

Contextual Significance of Diaminophenols in Organic and Materials Science

Diaminophenols are a class of aromatic compounds that feature both amino and hydroxyl functional groups attached to a benzene (B151609) ring. This unique combination of electron-donating groups imparts a high degree of reactivity and versatility, making them valuable building blocks in both organic synthesis and materials science. The positions of the amino and hydroxyl groups on the aromatic ring significantly influence the compound's chemical behavior and subsequent applications. vulcanchem.com

In organic synthesis, diaminophenols serve as key intermediates for the production of a wide array of more complex molecules. Their ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, allows for the synthesis of dyes, pigments, and pharmaceutical compounds. vulcanchem.com The amino groups can be readily diazotized and coupled to form azo dyes, while the phenolic hydroxyl group can participate in ether and ester formations.

In the realm of materials science, the functional groups of diaminophenols enable their use as monomers in polymerization reactions. This leads to the formation of high-performance polymers with desirable characteristics such as thermal stability and specific electronic properties. solubilityofthings.com For instance, certain diaminophenols are utilized in the creation of polybenzoxazoles (PBOs), a class of polymers known for their exceptional thermal and mechanical strength. The arrangement of the functional groups dictates the polymer's final architecture and properties.

Overview of 2,5-Diaminophenol: Foundational Research and Contemporary Relevance

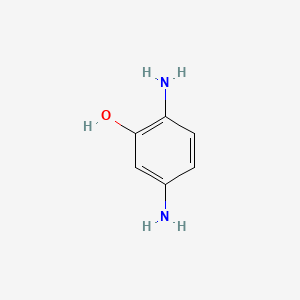

This compound, with the chemical formula C₆H₈N₂O, is an isomer of diaminophenol where the two amino groups are situated at positions 2 and 5 relative to the hydroxyl group on the benzene ring. vulcanchem.com This specific arrangement of functional groups gives this compound a distinct reactivity profile compared to its other isomers like 2,4-diaminophenol (B1205310) and 2,3-diaminophenol (B1330466).

Foundational research on this compound has primarily focused on its synthesis and its role as a precursor in the chemical industry. The most common method for its preparation involves the reduction of 2,5-dinitrophenol (B1207554). vulcanchem.comprepchem.com This process typically utilizes catalytic hydrogenation with catalysts like palladium on carbon. vulcanchem.com Early applications centered on its use as an intermediate in the manufacturing of various dyes and pigments due to its capacity for electrophilic substitution reactions.

In contemporary chemical research, this compound continues to be a molecule of interest. Its derivatives are being investigated for a range of applications. For example, some studies have explored the potential of this compound derivatives in medicinal chemistry, with research indicating potential antimicrobial and antioxidant activities. vulcanchem.com In materials science, it serves as a monomer for creating specialized polymers and covalent organic frameworks (COFs). google.com

Scope and Objectives of the Academic Research Review on this compound

This article provides a focused academic review of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview of its chemical properties, synthesis, and applications in research, based on existing literature.

The scope of this review is strictly limited to the chemical nature and research applications of this compound. It will delve into:

The contextual importance of diaminophenols in organic and materials science.

A detailed look at this compound, including its foundational research and current relevance.

This review will present detailed research findings and utilize data tables to summarize key information.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 636-25-9 |

| Melting Point | 164 °C |

| Boiling Point (Predicted) | 319.1 ± 27.0 °C |

| Density (Predicted) | 1.343 ± 0.06 g/cm³ |

| InChI Key | XQRUEDXXCQDNOT-UHFFFAOYSA-N vulcanchem.com |

| Canonical SMILES | C1=CC(=C(C=C1N)O)N vulcanchem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-diaminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRUEDXXCQDNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388499 | |

| Record name | 2,5-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-25-9 | |

| Record name | 2,5-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Diaminophenol

Catalytic Hydrogenation Routes to 2,5-Diaminophenol

The most common and well-established method for preparing this compound is the catalytic hydrogenation of 2,5-dinitrophenol (B1207554). This process reduces the two nitro groups (-NO₂) to amino groups (-NH₂) using hydrogen gas in the presence of a catalyst.

Optimizing Reaction Conditions for 2,5-Dinitrophenol Reduction

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions. The hydrogenation of 2,5-dinitrophenol is typically performed in a reactor where the precursor is dissolved or suspended in a suitable medium. Hydrogen gas is then introduced under controlled temperature and pressure. Key parameters that are manipulated to control the reaction's efficiency and selectivity include the choice of catalyst, reaction medium, temperature, and hydrogen pressure. numberanalytics.com

Critical parameters for the catalytic hydrogenation of 2,5-dinitrophenol are detailed in the table below. vulcanchem.com Yields for this method typically range from 85% to over 90%.

Interactive Data Table: Optimized Reaction Conditions for 2,5-Dinitrophenol Reduction

| Parameter | Typical Range/Value | Purpose/Impact on Reaction |

| Catalyst | Palladium on carbon (Pd/C) | Facilitates the reduction of nitro groups with high activity and selectivity. vulcanchem.com |

| Medium | Aqueous solution, often with HCl | An acidic medium can aid in the reaction process. |

| Temperature | 50°C – 150°C | Influences reaction rate; requires control to prevent side reactions. vulcanchem.com |

| H₂ Pressure | 1 atm – 60 atm | Higher pressure can increase the reaction rate. vulcanchem.com |

| Reaction Time | 1 – 3 hours | Duration needed for complete conversion under stirring. |

Catalyst Development for Enhanced Selectivity and Yield

The choice of catalyst is a determining factor for the success of the hydrogenation reaction. numberanalytics.com Palladium on carbon (Pd/C) is the most frequently used catalyst due to its high activity and selectivity in reducing nitro groups while preserving the hydroxyl group. vulcanchem.com

Research into catalyst development aims to enhance performance, stability, and cost-effectiveness. numberanalytics.com Modifications to palladium-based catalysts, such as the addition of other metals, can improve selectivity and activity. numberanalytics.comresearchgate.net For instance, bimetallic catalysts, such as those combining palladium with rhodium or ruthenium, have been explored. The use of palladium-ruthenium membrane catalysts has been shown to achieve yields of up to 92% in a hydrochloric acid medium. Furthermore, the development of catalysts with nanostructures, such as dendrimer-encapsulated trimetallic nanoparticles and cobalt nanoparticles on graphitic carbon, represents an area of active research for improving the reduction of dinitrophenols. jchemlett.commdpi.com

Investigation of Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of this compound synthesis, green chemistry approaches focus on using less hazardous reagents and solvents. The use of water as a solvent in catalytic hydrogenation is a key aspect of a greener process. jchemlett.com

Alternative reducing agents to hydrogen gas are also being explored. Hydrazine (B178648) hydrate (B1144303), used with a magnetic magnesium-aluminum hydrotalcite solid base catalyst, offers a green synthetic route for producing diaminotoluene, a related compound, suggesting potential applicability for diaminophenol synthesis. google.com This method simplifies the process, reduces waste, and improves product yield and purity, making it suitable for industrial-scale production. google.com Another approach involves using sodium borohydride (B1222165) as the reducing agent in water, catalyzed by trimetallic nanoparticles, which aligns with the principles of green chemistry. jchemlett.com

Electrochemical Reduction Techniques for this compound Generation

Electrochemical methods offer a reagent-lean alternative for the synthesis of diaminophenols. While more commonly applied to other isomers, the electrochemical reduction of 2,5-dinitrophenol is a viable pathway. This technique involves the electrolytic reduction of the dinitro compound at a controlled potential in an acidic medium, typically using metal cathodes like copper or monel in a sulfuric acid solution.

The process temperature is generally maintained around 90°C. To improve selectivity, catalysts or additives such as bivalent tin sulfate (B86663) or iron sulfate may be introduced into the electrolytic cell. This method is noted for requiring fewer chemical reagents compared to traditional reduction techniques. Research has also demonstrated the electrochemical reduction of 2,6-dinitrophenol (B26339) to 2,6-diaminophenol, indicating the broader applicability of this technique to dinitrophenol isomers. researchgate.net

Exploration of Alternative Synthetic Pathways for this compound Production

Beyond catalytic hydrogenation and electrochemical reduction, other synthetic routes to this compound have been explored.

One notable alternative is the reduction of the corresponding nitroaminophenol, specifically 2-amino-5-nitrophenol (B90527). prepchem.com This method allows for a more stepwise introduction of the amino groups. The synthesis of 2-amino-5-nitrophenol itself can be achieved through a multi-step process involving the cyclization of o-aminophenol, followed by nitration and hydrolysis.

Another established laboratory-scale method is the chemical reduction of 2,5-dinitrophenol using reducing metals in an acidic medium. wikipedia.org This is commonly performed with iron shavings in the presence of hydrochloric acid at moderate temperatures (50°C to 70°C). In this reaction, iron acts as the reducing agent, generating nascent hydrogen in situ. Additives like tin(II) chloride may be used to prevent the oxidation of the final product. However, this method generally results in lower yields and purity compared to catalytic hydrogenation.

Chemical Reactivity and Transformation Mechanisms of 2,5 Diaminophenol

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of 2,5-diaminophenol is a process that has garnered scientific interest due to its relevance in various applications, including the synthesis of dyes and understanding redox processes in biological systems. vulcanchem.com The oxidation mechanism is noted to be similar to that of p-phenylenediamine. researchgate.net Studies utilizing techniques such as cyclic voltammetry have shown that this compound exhibits quasi-reversible electrochemical behavior. researchgate.net

Upon electrochemical oxidation, this compound is transformed into specific intermediate and final products. The primary oxidation product is identified as 2-hydroxy-p-benzoquinoneimine (also referred to as 2-hydroxy-p-benzoquinonediimine or 3,6-diiminocyclohexa-1,4-dienol). vulcanchem.comresearchgate.net This intermediate species is reactive and can subsequently undergo hydrolysis. The hydrolysis of 2-hydroxy-p-benzoquinoneimine yields 2-hydroxy-p-benzoquinone as the final product. researchgate.net

Oxidation: this compound → 2-hydroxy-p-benzoquinoneimine

Hydrolysis: 2-hydroxy-p-benzoquinoneimine → 2-hydroxy-p-benzoquinone

This transformation is a key aspect of its chemical reactivity and is fundamental to its application in processes like dye formation. vulcanchem.com

The redox behavior of this compound is significantly influenced by the conditions of the electrochemical environment, including pH, the solvent system, and the type of electrode material used.

Influence of pH: The pH of the solution plays a critical role in redox reactions by affecting the availability of protons (H⁺ ions), which can alter the potential of the half-reactions as described by the Nernst equation. researchgate.netsciencemadness.org In acidic solutions (low pH), the higher concentration of hydrogen ions can shift the reaction equilibrium. researchgate.net For aromatic amines, an increase in pH generally leads to a decrease in the oxidation potential. cir-safety.org The study of diaminophenol isomers is often conducted in an acidic medium to facilitate the electrochemical processes. researchgate.netalfa-chemistry.com

Solvent Systems: The choice of solvent can impact the solubility of the reactants and the stability of the intermediate species formed during oxidation. Aqueous solutions, often acidified, are commonly used for studying the electrochemical behavior of diaminophenols. researchgate.netalfa-chemistry.com

Electrode Materials: The material of the electrode is a crucial factor in electrochemical studies. Platinum electrodes are frequently employed for investigating the oxidation of diaminophenols in acidic media due to their catalytic activity and stability. researchgate.netalfa-chemistry.com The interaction between the electrode surface and the reacting molecules can influence the reaction mechanism and the nature of the products formed.

Comparative studies of diaminophenol isomers reveal significant differences in their electrochemical properties, highlighting the importance of the relative positions of the amino and hydroxyl groups on the aromatic ring. vulcanchem.com

This compound: Exhibits a quasi-reversible electrochemical behavior and its oxidation pathway leads to the formation of 2-hydroxy-p-benzoquinoneimine. researchgate.net Unlike its 2,3-isomer, it does not form crosslinked polymeric films during oxidation.

2,4-Diaminophenol (B1205310): This isomer also shows quasi-reversible electrochemical behavior. researchgate.net However, under acidic conditions, it undergoes hydrolysis, which leads to the formation of 2-amino-hydroquinone and its corresponding oxidized form, 2-amino-p-benzoquinone, in the solution. researchgate.netalfa-chemistry.com

2,3-Diaminophenol (B1330466): In stark contrast to its isomers, 2,3-diaminophenol exhibits an irreversible electrochemical oxidation process. researchgate.net This is because its oxidation leads to the generation of a non-electroactive polymeric material that forms a film on the electrode surface, which limits its utility in certain electrochemical applications. researchgate.netprepchem.com

| Compound | Electrochemical Behavior | Primary Oxidation/Transformation Products |

|---|---|---|

| This compound | Quasi-reversible oxidation researchgate.net | 2-hydroxy-p-benzoquinoneimine, which hydrolyzes to 2-hydroxy-p-benzoquinone researchgate.net |

| 2,4-Diaminophenol | Quasi-reversible oxidation researchgate.net | Hydrolyzes to 2-amino-hydroquinone and 2-amino-p-benzoquinone researchgate.net |

| 2,3-Diaminophenol | Irreversible oxidation researchgate.net | Forms a non-electroactive polymeric film on the electrode surface researchgate.net |

Influence of pH, Solvent Systems, and Electrode Materials on Redox Behavior

Reduction Reactions and Pathways

The discussion of reduction reactions involving this compound predominantly centers on the pathways for its synthesis from nitro-aromatic precursors. The amino and hydroxyl functional groups on the this compound molecule are already in a reduced state and are not typically subjected to further reduction. Therefore, the following sections describe the primary reductive strategies used to produce this compound.

The synthesis of this compound is often achieved through the selective reduction of a nitro group on a precursor molecule, such as 2-amino-5-nitrophenol (B90527) or 2,5-dinitrophenol (B1207554). patsnap.com A key strategy involves the catalytic hydrogenation of 2,5-dinitrophenol. vulcanchem.com Under controlled conditions, it is possible to selectively reduce the nitro groups while preserving the hydroxyl group on the aromatic ring. vulcanchem.com

Another approach is the selective reduction of one nitro group in a dinitro compound. For instance, 2,4-dinitrophenol (B41442) can be selectively reduced to 2-amino-4-nitrophenol (B125904) using sodium sulfide, although this method has drawbacks related to waste and cost. google.com While not specific to this compound, the use of formic acid as a hydrogen transfer agent with a palladium on carbon catalyst is a reported method for the mild and selective reduction of various aromatic nitro compounds to their corresponding amines. researchgate.net

Catalytic reduction is the cornerstone of industrial production of diaminophenols. The most common application is the catalytic hydrogenation of dinitrophenols. patsnap.com

For the synthesis of this compound, the catalytic hydrogenation of 2,5-dinitrophenol is the preferred industrial method. This process typically involves the use of a catalyst, most commonly palladium on carbon (Pd/C), and hydrogen gas. vulcanchem.com The reaction is usually carried out in an aqueous medium, sometimes with the addition of acid, at elevated temperatures and pressures. vulcanchem.com

Alternative catalytic systems have also been explored for the reduction of dinitrophenols. For example, gold (AuNPs) and silver (AgNPs) nanoparticles have demonstrated excellent catalytic activity in the reduction of 2,4-dinitrophenol to 2,4-diaminophenol in the presence of sodium borohydride (B1222165) (NaBH₄) at room temperature. researchgate.net

| Reduction Method | Precursor | Catalyst/Reducing Agent | Product |

|---|---|---|---|

| Catalytic Hydrogenation | 2,5-Dinitrophenol | H₂ / Palladium on Carbon (Pd/C) vulcanchem.com | This compound |

| Chemical Reduction | 2,4-Dinitrophenol | Iron shavings / HCl | 2,4-Diaminophenol |

| Electrolytic Reduction | 2,4-Dinitrophenol | Copper or Monel cathode | 2,4-Diaminophenol Sulphate |

| Catalytic Reduction | 2,4-Dinitrophenol | AuNPs or AgNPs / NaBH₄ researchgate.net | 2,4-Diaminophenol |

Selective Reduction Strategies of Functional Groups

Electrophilic and Nucleophilic Substitution Reactions

This compound exhibits significant reactivity towards both electrophilic and nucleophilic substitution reactions, largely governed by the activating effects of its amino and hydroxyl groups. These functional groups are electron-donating, which enhances the nucleophilicity of the aromatic ring and makes it susceptible to electrophilic attack. Conversely, the amino groups themselves can act as nucleophiles.

The amino groups of this compound are primary sites for electrophilic substitution reactions such as halogenation and acylation.

Halogenation: The reaction with halogens, such as chlorine (Cl₂) or bromine (Br₂), can lead to the formation of mono- or di-halogenated derivatives. The positions of substitution on the aromatic ring are directed by the existing functional groups.

Acylation: The amino groups can be acetylated using reagents like acetic anhydride. This reaction results in the formation of N-acetylated products, a common strategy to protect the amino groups during further chemical transformations.

Standard electrophilic aromatic substitution reactions, including halogenation and acylation, are applicable to phenols due to their electron-rich nature. epo.org

A crucial reaction of this compound is diazotization, which converts the primary aromatic amino groups into diazonium salts. This process is typically carried out in acidic conditions, for instance, using sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl). The resulting diazonium salt is a versatile intermediate. scribd.com

These diazonium salts are weak electrophiles that can react with electron-rich aromatic compounds, such as other phenols or aromatic amines, through a coupling reaction to form azo dyes. scribd.com This electrophilic aromatic substitution reaction is fundamental to the synthesis of a wide variety of colored compounds used in various industries. scribd.comcuhk.edu.hk The general process involves dissolving the aromatic amine in an acidic solution, cooling it, and then adding a solution of sodium nitrite to form the diazonium salt, which is then immediately used in a coupling reaction. scribd.comcuhk.edu.hk

Halogenation and Acylation at Amino Sites

Dimerization and Oligomerization Processes

This compound can undergo dimerization and oligomerization through oxidative processes. These reactions can be catalyzed chemically or enzymatically, leading to the formation of larger, more complex molecules. researchgate.netresearchgate.net The resulting products can include dimers, oligomers, and polymers with varied structures and properties. researchgate.netnih.gov Laccase-mediated oxidation, for instance, can produce colorful dimers, oligomers, and polymers from simple aromatic compounds. researchgate.net The molecular weight of enzymatically produced polyphenols can range from 1,000 to 1,400 Da. nih.gov

Enzymatic Biotransformations

Enzymes, particularly laccases, are effective catalysts for the transformation of this compound. These biocatalytic processes are considered environmentally friendly alternatives to traditional chemical methods. researchgate.net

Laccases, which are multi-copper oxidases, can catalyze the oxidative dimerization of this compound. mdpi.comrsc.org This enzymatic oxidation can lead to the formation of phenoxazinone frameworks. rsc.org The reaction mechanism involves the initial one-electron oxidation of the aminophenol substrate to generate radical intermediates. researchgate.netmdpi.com These radicals can then undergo non-enzymatic coupling reactions. researchgate.net

Specifically, the bacterial CotA-laccase has been used to transform 2-aminophenol (B121084) derivatives, including this compound, into their corresponding phenoxazinone dyes with good to excellent yields (59–97%) within a short reaction time. mdpi.com The proposed pathway for phenoxazinone formation involves successive one-electron oxidations to form an ortho-quinone-imine intermediate. This electrophilic species is then attacked by another substrate molecule. Further enzymatic oxidation and an intramolecular Michael addition lead to a reduced aminophenoxazine, which is then air-oxidized to the final phenoxazinone product. mdpi.com This process can involve the displacement of an amino group in the this compound during the formation of the phenoxazine (B87303) moiety. rsc.org

Table of Reaction Products

| Reactant | Reagent/Catalyst | Reaction Type | Product(s) |

|---|---|---|---|

| This compound | Halogens (e.g., Cl₂, Br₂) | Halogenation | Mono- or di-halogenated derivatives |

| This compound | Acetic anhydride | Acylation | N-acetylated products |

| This compound | NaNO₂/HCl | Diazotization | Diazonium salts |

| This compound | Laccase | Oxidative Dimerization | Phenoxazinone dyes |

| This compound | CotA-laccase | Biotransformation | Phenoxazinone dyes |

Derivatives of 2,5 Diaminophenol: Synthesis and Structural Design

Strategies for Functionalization at Amino and Hydroxyl Positions

The presence of two distinct types of functional groups—amino and hydroxyl—on the 2,5-diaminophenol ring allows for a range of selective chemical modifications. The inherent reactivity differences between these groups can be exploited to achieve regioselective functionalization.

The dual amino and hydroxyl functionalities enable this compound to participate in both polycondensation and oxidative polymerization reactions. For instance, it can react with dicarboxylic acids to form polyesters or polyamides, and undergo oxidative coupling, often enzyme-mediated, to produce polymeric dyes.

To achieve selective functionalization, the use of protecting groups is a common and effective strategy. The amino groups can be temporarily blocked, for example, by reacting them with Boc anhydride, to allow for selective reactions to occur at the hydroxyl position. Following the modification of the hydroxyl group, the protecting groups on the amines can be removed, regenerating the free amino groups for subsequent reactions. This approach provides a controlled, stepwise method for synthesizing precisely substituted this compound derivatives.

Furthermore, the aromatic ring itself is susceptible to electrophilic substitution reactions, with the amino and hydroxyl groups acting as activating, ortho- and para-directing substituents. This reactivity allows for the introduction of additional functional groups onto the benzene (B151609) ring, further expanding the molecular diversity of the resulting derivatives. The electrochemical properties of this compound, which exhibits quasi-reversible redox behavior, also play a role in its reactivity, particularly in oxidation-driven reactions. researchgate.net

Synthesis of Heterocyclic Compounds Incorporating this compound Moieties

The structure of this compound is a valuable building block for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can participate in cyclization reactions to form fused ring systems, leading to the creation of benzoxazoles, phenoxazinones, and other important heterocyclic motifs.

Benzoxazole (B165842) Derivatives

While the direct synthesis of benzoxazoles from this compound is not extensively documented, the established methods for synthesizing benzoxazoles from its structural isomer, 2,4-diaminophenol (B1205310), provide a clear pathway for analogous reactions. A prevalent method involves the condensation of a diaminophenol with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). bibliomed.orgpatsnap.comnih.govresearchgate.netinnovareacademics.in

In a typical procedure, 2,4-diaminophenol dihydrochloride (B599025) is heated with a suitable carboxylic acid in PPA. bibliomed.orgnih.gov The reaction proceeds through the formation of an amide intermediate, which then undergoes intramolecular cyclization to yield the benzoxazole ring. bibliomed.org This methodology has been successfully employed to synthesize a variety of 2,5-disubstituted benzoxazole derivatives. bibliomed.orgresearchgate.net It is highly probable that this compound would undergo a similar reaction to yield the corresponding 2,6-disubstituted benzoxazoles.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Product | Reference |

| 2,4-Diaminophenol dihydrochloride | p-Fluoro benzoic acid | Polyphosphoric acid (PPA) | 160-190°C | 2-(p-Fluorophenyl)-5-aminobenzoxazole | bibliomed.org |

| 2,4-Diaminophenol hydrochloride | p-Chlorophenyl acetic acid | Polyphosphoric acid (PPA) | 160°C | 5-Amino-2-(p-chlorobenzyl)benzoxazole | nih.gov |

| 2,4-Diaminophenol | 4-tert-Butylbenzoic acid | Polyphosphoric acid (PPA) | Reflux | 5-Amino-2-(4-tert-butylphenyl)benzoxazole | researchgate.net |

| 2,4-Diaminophenol dihydrochloride | Aryl carboxylic acids | Polyphosphoric acid (PPA) | - | 5-Amino-2-arylbenzoxazoles | innovareacademics.in |

| 2,4-Diaminophenol hydrochloride | Terephthalic acid | Polyphosphoric acid (PPA) | 210°C | p-Phenylene-2,2'-bis(5-aminobenzoxazole) | patsnap.com |

Phenoxazinone Derivatives

The synthesis of phenoxazinone derivatives from this compound has been effectively achieved through enzymatic methods. Laccases, a class of multi-copper oxidases, have been shown to be versatile biocatalysts for the oxidative coupling of aminophenols. mdpi.comresearchgate.netrsc.org

The bacterial CotA-laccase has been successfully used to promote the biotransformation of this compound into the corresponding phenoxazinone dye. mdpi.com These reactions are typically carried out under mild conditions, in aqueous buffer solutions, and proceed with good to excellent yields. mdpi.com The enzymatic process involves the oxidation of the aminophenol to form reactive radical intermediates, which then undergo non-enzymatic coupling to form the phenoxazinone structure. researchgate.net This biocatalytic approach offers a green and efficient alternative to traditional chemical oxidation methods. rsc.org

| Substrate | Enzyme | Reaction Time | Yield | Product | Reference |

| This compound | CotA-laccase | 2 hours | 59-97% | Phenoxazinone dye | mdpi.com |

| 2-Aminophenol (B121084) | CotA-laccase | 2 hours | 59-97% | Phenoxazinone dye | mdpi.com |

| 1-Amino-2-naphthol | CotA-laccase | 2 hours | 59-97% | Phenoxazinone dye | mdpi.com |

Schiff Base Ligands and Complexes

The amino groups of this compound are capable of undergoing condensation reactions with aldehydes or ketones to form Schiff bases, which are compounds containing an azomethine (-C=N-) group. While specific examples of Schiff bases derived from this compound are not prevalent in the literature, the general synthesis is well-established. ekb.egmdpi.comaaru.edu.jochemmethod.com

Typically, the synthesis involves reacting the amine with a carbonyl compound in a suitable solvent, often with heating or catalysis. ekb.egmdpi.com The resulting Schiff bases, which can be designed to have multiple coordination sites, are excellent ligands for forming metal complexes. mdpi.comchemmethod.com The complexation with transition metal ions can lead to compounds with interesting properties and potential applications in catalysis and materials science. mdpi.com Given the reactivity of its amino groups, this compound is a prime candidate for the synthesis of novel Schiff base ligands and their corresponding metal complexes.

Chiral Derivatives and Stereoselective Synthesis

The creation of chiral derivatives from achiral starting materials is a significant area of synthetic chemistry. While this compound itself is achiral, it can be used as a precursor or a ligand in stereoselective syntheses to produce chiral molecules.

One approach involves the use of enzymes that can differentiate between enantiotopic groups or faces of a molecule. For example, ω-transaminases have been used in the regio- and stereoselective monoamination of diketones to produce chiral pyrrolidines with high enantiomeric and diastereomeric excess. nih.gov This highlights the potential for enzymatic methods to introduce chirality using amino-functionalized precursors.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2,5-Diaminophenol. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive structural map can be constructed. core.ac.uk

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the this compound molecule. In a typical ¹H NMR spectrum, the aromatic protons of this compound exhibit signals in the range of δ 6.5–7.0 ppm. The exact chemical shifts are influenced by the solvent used. For instance, in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the aromatic protons may show distinct signals corresponding to their unique positions on the benzene (B151609) ring. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are also observable and their chemical shifts can vary depending on factors like concentration and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 6.5 - 7.0 |

| Amino (NH₂) | Variable |

| Hydroxyl (OH) | Variable |

Note: Chemical shifts are relative to a standard reference and can be influenced by the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to identify the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The carbon atoms attached to the electron-donating amino and hydroxyl groups will have their chemical shifts influenced accordingly. Aromatic carbons typically resonate in the range of 100-160 ppm. The specific chemical shifts for the carbons in this compound provide definitive evidence for the substitution pattern on the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| C-OH | 145 - 155 |

| C-NH₂ | 135 - 145 |

| Aromatic CH | 100 - 120 |

Note: The chemical shifts are approximate and can vary based on the solvent and reference standard used.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), offer deeper insights into the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming their connectivity on the benzene ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org For this compound, NOESY can help to confirm the spatial proximity of the amino and hydroxyl groups to their neighboring protons on the aromatic ring. researchgate.net

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) spectroscopy, are essential for identifying the functional groups present in this compound.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key vibrational modes include:

O-H Stretching : A broad absorption band is typically observed in the region of 3200–3400 cm⁻¹ due to the hydroxyl group.

N-H Stretching : Sharp peaks around 3400 cm⁻¹ are characteristic of the amino groups. The presence of two bands in this region can indicate symmetric and asymmetric stretching modes.

C-N Stretching : Vibrations for the C-N bond usually appear in the fingerprint region.

C-O Stretching : The C-O stretching of the phenolic group gives rise to a band in the spectrum.

Aromatic C=C Stretching : Bands in the 1500-1600 cm⁻¹ region are indicative of the aromatic ring.

The FTIR spectrum provides a unique fingerprint for this compound, allowing for its identification and the confirmation of its functional groups. researchgate.netacs.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3400 (broad) |

| Amino (-NH₂) | Stretching | ~3400 (sharp) |

| Aromatic C=C | Stretching | 1500 - 1600 |

Note: The exact positions and shapes of the bands can be influenced by the sample preparation and physical state.

In situ FTIR spectroelectrochemistry is a powerful technique used to study the electrochemical behavior of this compound in real-time. researchgate.netresearchgate.net This method combines electrochemical techniques, like cyclic voltammetry, with FTIR spectroscopy to monitor changes in the molecular structure as the compound undergoes oxidation or reduction. ucl.ac.uk

During the electrochemical oxidation of this compound, in situ FTIR can detect the formation of intermediates and products. researchgate.net For example, studies have shown that the oxidation mechanism is similar to that of p-phenylenediamine, leading to the formation of 2-hydroxy-p-benzoquinoneimine and its subsequent hydrolysis product, 2-hydroxy-p-benzoquinone. researchgate.net The appearance and disappearance of specific IR bands corresponding to the reactants, intermediates, and final products provide detailed mechanistic insights into the redox processes of this compound. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound (C₆H₈N₂O), which has a molecular weight of approximately 124.14 g/mol , mass spectrometry confirms its molecular mass and provides insight into its structural arrangement. fishersci.se

In techniques like electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 125. rsc.org Hard ionization methods, such as electron impact (EI), impart significant energy, leading to reproducible fragmentation of the molecule. acdlabs.com The fragmentation pattern is characteristic of the molecule's structure. For aromatic amines, a common fragmentation pathway is the α-cleavage (the breaking of a carbon-carbon bond adjacent to the nitrogen atom), which results in the formation of stable ions. libretexts.org The analysis of these fragments helps in confirming the identity and structure of the compound. acdlabs.comrsc.org

The stability of the resulting fragments dictates the observed pattern. The molecular ion itself may be observed, though sometimes in low abundance with hard ionization techniques. acdlabs.com The specific fragmentation of this compound would involve cleavages related to its amino and hydroxyl functional groups, providing a unique spectral fingerprint.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value | Technique Reference |

| Molecular Formula | C₆H₈N₂O | N/A |

| Molecular Weight | 124.14 g/mol | fishersci.se |

| Molecular Ion Peak (ESI-MS) | [M+H]⁺ at m/z ≈ 125 | rsc.org |

| Ionization Method for Fragmentation | Electron Impact (EI) | acdlabs.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. technologynetworks.com Organic molecules with multiple bonds or aromatic rings, like this compound, absorb UV or visible light to excite electrons from a ground state to a higher energy state. libretexts.org The presence of amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring affects the energy levels of the molecular orbitals and, consequently, the wavelength of maximum absorption (λmax). spcmc.ac.in

The electronic spectrum of an aromatic compound is characterized by transitions such as π→π* and n→π. For this compound, the presence of lone pair electrons on the nitrogen and oxygen atoms allows for n→π transitions, while the aromatic ring gives rise to π→π* transitions. Conjugation and the presence of auxochromes (like -OH and -NH₂) shift these absorptions to longer wavelengths. ethz.ch

UV-Vis spectroscopy is also a valuable tool for monitoring chemical reactions in real-time. For instance, the oxidation of aminophenols can be tracked by observing changes in the UV-Vis spectrum. The oxidation of this compound to its corresponding quinone-imine derivative results in the formation of a new chromophore, which alters the absorption spectrum. Similarly, the reduction of related dinitro compounds to diaminophenols can be monitored by the disappearance of the reactant's characteristic absorption peak and the appearance of the product's peak. researchgate.netscientific.netresearchgate.net This allows for the study of reaction kinetics and the determination of reaction completion. researchgate.net

Table 2: Application of UV-Vis Spectroscopy for Aminophenol Analysis

| Application | Description | Key Observation |

| Electronic Transitions | Analysis of π→π* and n→π* transitions due to the aromatic ring and heteroatom substituents. | Absorption maxima (λmax) are characteristic of the compound's electronic structure. |

| Reaction Monitoring | Tracking the progress of oxidation or reduction reactions involving aminophenols. researchgate.netresearchgate.net | Changes in absorbance at specific wavelengths indicate the consumption of reactants and formation of products. scientific.netresearchgate.net |

| Stability Studies | Monitoring the degradation of the compound under different conditions (e.g., pH, temperature). | A decrease in the characteristic absorbance peak over time signifies degradation. |

Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating, identifying, and quantifying this compound in complex mixtures, such as in food simulants or cosmetic products. chrom-china.comdmu.dk These techniques are crucial for assessing the purity of the compound and for analyzing its presence alongside other aromatic amines. acs.orgtandfonline.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the analysis of aromatic amines. acs.org

HPLC is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. The method typically involves a reverse-phase column, where a nonpolar stationary phase is used with a polar mobile phase. dmu.dk

Several HPLC methods have been developed for the simultaneous determination of various aromatic amines, including aminophenol isomers, in different matrices. dmu.dkgoogle.com A common setup uses a C18 or a phenyl-based column. chrom-china.comacs.org The mobile phase often consists of a gradient mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. chrom-china.comgoogle.comfda.gov.tw An ion-pairing reagent may be added to the mobile phase to improve the retention and peak shape of polar analytes. dmu.dkgoogle.com Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, which can also provide spectral information for peak identification. dmu.dkoup.com For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). chrom-china.comfda.gov.tw

Table 3: Example HPLC Conditions for Aromatic Amine Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Zorbax SB-Phenyl (250 mm × 4.6 mm, 5 µm) chrom-china.com | CORTECS UPLC C18+ (1.6 µm, 2.1 mm i.d. × 10 cm) fda.gov.tw |

| Mobile Phase | Water and 0.1% formic acid-25% acetonitrile-methanol solution (gradient) chrom-china.com | Solvent A: 10 mM ammonium formate (B1220265) with 0.1% formic acid. Solvent B: Methanol/acetonitrile (1:1) (gradient) fda.gov.tw |

| Detection | Tandem Mass Spectrometry (MS/MS) chrom-china.com | Tandem Mass Spectrometry (MS/MS) fda.gov.tw |

| Application | Analysis of 28 primary aromatic amines in aqueous food simulants. chrom-china.com | Analysis of hair dyes in cosmetics. fda.gov.tw |

While HPLC is often preferred, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, but it typically requires a derivatization step. acs.org Aminophenols are polar and have low volatility, making them unsuitable for direct GC analysis. nih.gov Derivatization converts the polar -OH and -NH₂ groups into less polar, more volatile functional groups, improving their chromatographic behavior and thermal stability. jfda-online.comresearchgate.net

Common derivatization procedures include acylation or silylation. jfda-online.com Acylation, for example, can be performed in-situ using reagents like acetic anhydride. mdpi.comresearchgate.net This process protects the reactive amine and hydroxyl groups, preventing unwanted reactions and improving peak shape. researchgate.net The resulting derivatives are more amenable to GC separation. The mass spectrometer then detects these derivatives, often showing characteristic fragmentation patterns, such as the loss of a ketene (B1206846) group ([M-42]⁺) from an acetylated derivative, which can be used for selective and sensitive quantification. mdpi.comresearchgate.net

Table 4: GC-MS Analysis with Derivatization

| Parameter | Description |

| Rationale for Derivatization | To increase volatility and thermal stability of polar analytes like aminophenols for GC analysis. nih.govjfda-online.com |

| Common Reagent Type | Acylating agents (e.g., Acetic Anhydride). mdpi.comresearchgate.net |

| Derivatization Reaction | Converts -OH and -NH₂ groups into esters and amides, respectively. |

| Detection | Mass Spectrometry (MS) identifies the derivatives based on their mass and characteristic fragments (e.g., [M-CH₂CO]⁺). mdpi.comresearchgate.net |

| Application | Quantification of oxidative hair dye ingredients in cosmetic products. mdpi.comresearchgate.net |

Theoretical and Computational Chemistry Studies of 2,5 Diaminophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of various molecular properties from first principles. For 2,5-Diaminophenol, these calculations are instrumental in elucidating its electronic nature and geometric structure.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to determine the optimized geometry and electronic properties of various organic molecules. researchgate.netresearchgate.net DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), can provide accurate predictions of bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For aminophenol isomers, DFT studies have been used to determine their gas-phase stabilities and standard enthalpies of formation. researchgate.net The molecular geometry of related compounds has been modeled using visualization programs and optimized using software packages like Gaussian. nih.gov The electronic structure, including the distribution of electron density and the nature of chemical bonds, can be thoroughly analyzed.

| Methodology | Functional | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | B3LYP | 6-31G | Optimization of molecular structures and property estimation. | researchgate.net |

| Density Functional Theory (DFT) | B3LYP | 6-311++G(d,p) | Calculation of bond lengths, angles, and electronic properties. | nih.gov |

| Density Functional Theory (DFT) | B3LYP | 6-311+G(2d,2p) | Computation of standard enthalpies of formation. | researchgate.net |

HOMO-LUMO Orbital Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. numberanalytics.comphyschemres.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. numberanalytics.commdpi.com A smaller gap generally implies higher reactivity. numberanalytics.com

Quantum chemical calculations, particularly using DFT, are employed to determine the energies of the HOMO and LUMO and the resulting energy gap. researchgate.netirjweb.com This analysis provides insights into the electronic transitions and charge transfer possibilities within the molecule. mdpi.com For instance, a small HOMO-LUMO gap can be indicative of improved conjugation within the molecular system. physchemres.org

| Parameter | Description | Significance | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of a molecule. | physchemres.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of a molecule. | physchemres.org |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Characterizes chemical reactivity and stability. A smaller gap suggests higher reactivity. | numberanalytics.commdpi.com |

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for structure elucidation. igntu.ac.in DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net For example, the characteristic stretching vibrations of hydroxyl (~3300 cm⁻¹) and amino (~3400 cm⁻¹) groups can be differentiated.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netiu.edu.sa These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net The accuracy of these predictions depends on the level of theory and basis set used in the calculations. iu.edu.sa

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for investigating the step-by-step processes of chemical reactions involving this compound.

Transition State Analysis

Transition state theory is used to understand the energetics of a chemical reaction. Computational methods, particularly DFT, can be used to locate and characterize the transition state (TS) structures along a reaction pathway. ajol.info Analysis of the initial and transition states provides information on solvation changes and the energy barriers of a reaction. researchgate.net Thermodynamic parameters such as the Gibbs free energy of activation (ΔG‡) and enthalpy of activation (ΔH‡) can be calculated, which are crucial for determining reaction rates. ajol.info

Electron Transfer Pathway Simulations

This compound can participate in redox reactions, making the study of its electron transfer pathways important. Computational modeling, including DFT, can be used to assess electron transfer pathways and redox potentials. For example, in electrochemical oxidation, the initial oxidation of this compound is proposed to proceed via a two-electron transfer to form 2-hydroxy-p-benzoquinonediimine. Simulations can help to visualize the flow of electrons and understand the factors that influence the rate and feasibility of these transfers. Laccase-catalyzed oxidation of this compound has been shown to produce phenoxazinone dyes through oxidative homocoupling reactions. mdpi.com

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological or catalytic activity. For this compound and its derivatives, SAR investigations help in identifying the key molecular features responsible for their observed effects.

In Silico Approaches to Correlate Structure with Biological or Catalytic Activity

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to establish mathematical relationships between the structural properties of molecules and their biological activities. nih.govnih.gov These models can predict the activity of new compounds before they are synthesized, saving time and resources. nih.gov

For derivatives of 2,5-diaminobenzophenone, 2D-QSAR models have been developed to predict their inhibitory activity against farnesyltransferase, an enzyme implicated in cancer and other diseases. nih.govnih.gov These studies have shown that molecular volume, shape, and polarity are important parameters for the activity of these compounds. nih.govnih.gov Both linear methods, like Multiple Linear Regression (MLR), and non-linear methods, such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM), have been employed, with non-linear models often providing more accurate predictions. nih.govnih.gov

The general workflow for these studies involves:

Gathering a dataset of compounds with known activities (e.g., IC50 values). nih.gov

Optimizing the 3D structures of the molecules using software like Hyperchem. nih.gov

Calculating a wide range of molecular descriptors using software such as Dragon. nih.gov

Selecting the most relevant descriptors using techniques like genetic algorithms-partial least squares (GA-PLS) and stepwise regression. nih.govnih.gov

Building and validating the QSAR model using internal and external validation methods. nih.govnih.gov

A study on 2,5-diaminobenzophenone-containing farnesyltransferase inhibitors (FTIs) utilized a dataset of 92 compounds to develop 2D-QSAR models. The results indicated that the developed models were valid and could be used to predict the activities of new FTIs with high accuracy. nih.govnih.govresearchgate.net

| Polarity | The distribution of electrical charge over the atoms of the molecule. | Affects solubility, membrane permeability, and interactions with polar residues in the target. nih.govnih.gov |

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as a derivative of this compound, interacts with the binding site of a biological target, typically a protein. nih.gov These studies provide insights into the binding mode, affinity, and selectivity of a compound.

Derivatives of this compound have been the subject of molecular docking studies to investigate their potential as antimicrobial, anticancer, and antiviral agents. nih.govresearchgate.netresearchgate.net

For instance, 2,5-disubstituted benzoxazole (B165842) derivatives, which can be synthesized from 2,4-diaminophenol (B1205310) (an isomer of this compound), have been docked into the active site of sterol 14α-demethylase (CYP51), a key enzyme in fungi. researchgate.netbibliomed.org These studies helped to understand the mechanism of their antifungal activity against Candida albicans. researchgate.netbibliomed.org Similarly, the interactions of these derivatives with other microbial targets like DNA gyrase and penicillin-binding proteins have been explored. researchgate.net

In the context of antiviral research, 2,5-diaminobenzophenone derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro) through molecular docking simulations. nih.gov The docking scores and binding interactions of these compounds were compared with those of known inhibitors to identify promising candidates. nih.gov

Molecular docking studies of a 2,5-disubstituted benzoxazole derivative with cyclin-dependent kinase (CDK) inhibitors also suggested potential inhibitory activity. uantwerpen.be

Table 2: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| 2,5-Disubstituted Benzoxazoles | Sterol 14α-demethylase (CYP51) | Antifungal | Showed similar binding interactions to known antifungal agents. researchgate.netbibliomed.org |

| 2,5-Diaminobenzophenones | SARS-CoV-2 Main Protease (Mpro) | Antiviral | Exhibited better interactions than some approved drugs. nih.gov |

| 2,5-Disubstituted Benzoxazoles | Cyclin-Dependent Kinases (CDKs) | Anticancer | Suggested potential inhibitory activity. uantwerpen.be |

Thermodynamic and Kinetic Computations of Chemical Transformations

Computational methods can also be used to study the thermodynamics and kinetics of chemical reactions involving this compound. Density Functional Theory (DFT) is a popular quantum mechanical method for these calculations. bibliomed.orgresearchgate.net

Thermodynamic properties such as standard enthalpies of formation, bond dissociation energies, and gas-phase acidities can be computed to understand the stability and reactivity of this compound and its isomers. researchgate.net For example, DFT calculations have been used to determine these properties for aminophenol isomers, and the results were in good agreement with experimental data. researchgate.net

Kinetic computations can provide insights into reaction mechanisms and rates. For instance, the mechanism of electrochemical oxidation of this compound can be investigated using computational methods to identify intermediates and transition states. Studies on the laccase-catalyzed oxidation of 2-aminophenol (B121084) derivatives, including this compound, have shown the formation of phenoxazinone dyes, and computational studies can help elucidate the reaction pathway. mdpi.com

In the synthesis of benzoxazole derivatives from 2,4-diaminophenol, DFT calculations have been used to determine the structural, electronic, and thermodynamic properties of the synthesized molecules. bibliomed.org These calculations include the optimization of molecular geometry, determination of frontier molecular orbital energies (HOMO and LUMO), and analysis of the molecular electrostatic potential (MEP). researchgate.netbibliomed.orgresearchgate.net

Table 3: Computed Thermodynamic and Electronic Properties of a 2,5-Disubstituted Benzoxazole Derivative

| Property | Computed Value | Method | Significance |

|---|---|---|---|

| HOMO Energy | Varies | DFT/B3LYP | Relates to the ability to donate electrons. researchgate.netbibliomed.org |

| LUMO Energy | Varies | DFT/B3LYP | Relates to the ability to accept electrons. researchgate.netbibliomed.org |

| Energy Gap (ΔE) | Varies | DFT/B3LYP | Indicates chemical reactivity and stability. researchgate.net |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-Diaminophenol |

| 2,5-Diaminobenzophenone |

| 2,5-Disubstituted Benzoxazoles |

| 2-Aminophenol |

| 2-Hydroxy-p-benzoquinonediimine |

| 2-Hydroxy-p-benzoquinone |

| 2,5-Dinitrophenol (B1207554) |

| Farnesyltransferase |

| Sterol 14α-demethylase (CYP51) |

| SARS-CoV-2 Main Protease (Mpro) |

| Cyclin-Dependent Kinases (CDKs) |

| DNA Gyrase |

| Penicillin-Binding Proteins |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

| Phenoxazinone |

| 2,6-Diaminophenol |

| Pyrogallol (B1678534) |

| Vitamin E |

| 2,3,5-Trichloropyridine |

| 2-Hydroxyphenazine-di-N-oxide |

| 2,3'-Bithiophene |

| 2,5-Diaminobenzene-1,4-diol |

| 2,5-Diaminohydroquinone |

| Benzobisoxazole |

| 2,5-Diaminobenzene-1,4-dithiol |

| 2-Amino-5-nitrophenol (B90527) |

| 3,6-Diiminocyclohexa-1,4-dienol |

| Hydroxy-1,4-quinonediimine |

| Niclosamide |

| 3-Amino-4-hydroxybenzene sulfonic acid |

| 1-Amino-2-naphthol |

| o-Phenylenediamine |

| 2,3-Diaminophenazine |

| 2,5-Diamino-benzenesulfonic acid |

Materials Science and Polymer Chemistry Research with 2,5 Diaminophenol

Synthesis and Characterization of Polymeric Materials

2,5-Diaminophenol is a versatile monomer in the synthesis of a variety of polymeric materials due to its dual amino and hydroxyl functional groups. These groups allow it to participate in several types of polymerization reactions, leading to polymers with unique properties.

Polycondensation Reactions

Polycondensation is a key method for synthesizing polymers from this compound. This process involves the reaction of the monomer's functional groups with other difunctional or polyfunctional monomers, leading to the formation of a polymer and the elimination of a small molecule, such as water. The presence of both amino and hydroxyl groups on the this compound molecule allows for the formation of various polymer structures, including polyimides. core.ac.uk

For instance, polyimides are synthesized through a two-step method. vt.edu The first step involves the formation of a poly(amic acid) precursor by reacting a diamine, such as this compound, with a dianhydride in a polar aprotic solvent. vt.edu This is a reversible nucleophilic substitution reaction where the amine group attacks a carbonyl carbon of the anhydride. vt.edu The second step is the cyclization of the poly(amic acid) to form the final polyimide, which can be achieved through thermal or chemical means. vt.edu The properties of the resulting polyimides can be tailored by varying the starting monomers. core.ac.uk

Research has also explored the synthesis of copolymer and terpolymer resins through polycondensation. For example, a copolymer resin was synthesized from 2,4-diaminophenol (B1205310) (a structural isomer of this compound), oxamide (B166460), and formaldehyde (B43269) using sodium hydroxide (B78521) as a catalyst. dntb.gov.uaresearchgate.net Similarly, terpolymer resins have been created by the condensation polymerization of monomers like sulphanilic acid, thiourea, and formaldehyde. iipseries.org These studies highlight the potential of diaminophenols in creating complex polymeric structures with specific functionalities.

Oxidative Polymerization for Functional Materials

Oxidative polymerization is another significant route to synthesize functional materials from this compound. This method involves the oxidation of the monomer, which leads to the formation of reactive radical species that then polymerize. This technique can be performed chemically or enzymatically. researchgate.net

Enzymatic oxidative polymerization, often using enzymes like horseradish peroxidase, is considered a "green" chemistry approach as it occurs in environmentally benign conditions, such as in water or organic solvents at various pH levels. researchgate.net This process can convert aromatic compounds with hydroxyl and amine groups into oligomers or polymers. researchgate.net For example, the oxidative polymerization of 2,5-dichloro-p-phenylenediamine, an aromatic diamine, has been successfully demonstrated using both chemical and enzyme-catalyzed methods. researchgate.net

The electrochemical oxidation of this compound results in the formation of 2-hydroxy-p-benzoquinoneimine, which can then hydrolyze to 2-hydroxy-p-benzoquinone. This reactivity is distinct from its structural isomers. For instance, 2,3-diaminophenol (B1330466) forms crosslinked polymeric films upon oxidation, a behavior not observed with the 2,5-isomer.

Copolymer and Terpolymer Resin Synthesis

The synthesis of copolymer and terpolymer resins allows for the fine-tuning of material properties by combining different monomer units. While specific examples involving this compound are not extensively detailed in the provided search results, the principles can be inferred from studies on related compounds.

The synthesis of terpolymers often involves the condensation polymerization of three different monomers. For example, a terpolymer resin was synthesized from sulphanilic acid, thiourea, and formaldehyde in an acidic medium. iipseries.org Another study reports the synthesis of a terpolymer from 2-aminothiophenol, butanediamine, and formaldehyde. researchgate.net These processes typically involve reacting the monomers in specific molar ratios in the presence of a catalyst at elevated temperatures. researchgate.netiipseries.org

Copolymers can be synthesized by reacting two different monomers. A study on 2,4-diaminophenol, an isomer of this compound, describes the synthesis of a copolymer resin with oxamide and formaldehyde. dntb.gov.uaresearchgate.net The resulting resins are often characterized for their structure, thermal stability, and other properties using techniques like FTIR, NMR spectroscopy, and thermogravimetric analysis (TGA). dntb.gov.uaresearchgate.net

Development of Functionalized Graphene-Based Composites

Graphene and its derivatives, like graphene oxide (GO), are often incorporated into polymer matrices to create nanocomposites with enhanced properties. mdpi.com The functionalization of graphene with molecules like this compound can improve its dispersion and interfacial interaction with the host polymer. mdpi.com

While direct studies on this compound functionalized graphene are not prevalent in the provided results, research on the functionalization of graphene oxide with 2,4-diaminophenol (an isomer) offers insights into the potential methodologies. spast.org In one study, graphene oxide was functionalized with 2,4-diaminophenol by refluxing the two materials in dimethylformamide (DMF). spast.org The successful intercalation of the amine group with the GO was confirmed using X-ray Diffraction (XRD) and Infrared (IR) spectroscopy. spast.org Such functionalized graphene can act as an efficient cation exchanger due to the presence of amino groups. researchgate.net

The resulting graphene-based polymer nanocomposites have shown potential in various applications, including sensors and materials with improved fire-retardant behavior. mdpi.com For example, a ternary composite of polyaniline, chitosan, and reduced graphene oxide (rGO) has been used to develop a biosensor for acetone (B3395972) vapor. mdpi.com

Investigation of Electropolymerization Behavior and Film Formation

Electropolymerization is a technique used to deposit thin polymer films onto electrode surfaces. acs.org This method offers several advantages over chemical polymerization, including better control over the film's properties. researchgate.net The process typically involves the anodic oxidation of a monomer, leading to the formation of a polymer film on the electrode. researchgate.net

The electropolymerization of aminophenols, including isomers of this compound, has been studied. The oxidation of 2-aminophenol (B121084) on various electrodes (platinum, vitreous carbon, and copper) in an alkaline medium leads to the formation of homogeneous and adherent films. researchgate.net These films are insoluble in common solvents and can be used for material protection. researchgate.net

The electrochemical behavior of this compound involves its oxidation to form products like 2-hydroxy-p-benzoquinoneidiimine. This is different from 2,3-diaminophenol, which forms non-electroactive films, and 2,4-diaminophenol, which undergoes hydrolysis to yield redox-active products. The electropolymerization of phenol (B47542) and aminophenol derivatives typically results in the formation of insulating films. mdpi.com

The formation of polydopamine (PDA) films through electropolymerization has also been investigated. The process involves the oxidation of dopamine, leading to the formation of a non-conductive film on the electrode surface, indicated by a decrease in peak currents during consecutive deposition cycles. nih.gov

Structure-Property Relationships in Polymeric Architectures derived from this compound

For polyimides, the properties can be significantly manipulated by varying the starting diamine and dianhydride monomers. core.ac.uk The rigidity of the polymer chains and the fractional free volume can influence properties like glass transition temperature and gas separation capabilities. core.ac.uk For example, polyimides synthesized from different diamines and dianhydrides exhibit varying thermal stabilities and mechanical properties. researchgate.net

In the context of copolymers, small compositional changes can have a drastic impact on the mechanical performance and degradability. A study on copolymers from renewable diols showed that varying the composition of the monomers transformed brittle homopolymers into elastic materials with shape memory capabilities. rsc.org

The structure of the monomer also affects the electrochemical behavior of the resulting polymer. As mentioned earlier, the different positions of the amino groups in diaminophenol isomers lead to different polymerization pathways and film properties during electropolymerization.

Biological and Biomedical Research Applications of 2,5 Diaminophenol and Its Derivatives

Mechanisms of Enzymatic Interaction and Redox Modulation

The primary mechanism governing the biological activity of 2,5-Diaminophenol is its redox capability, which involves the ability to donate or accept electrons. vulcanchem.com This property allows it to interact with biological macromolecules like enzymes and proteins, thereby modulating their activity through redox processes. vulcanchem.com These interactions can impact a variety of molecular targets, including those within oxidative stress pathways and enzyme-catalyzed reactions. vulcanchem.com The presence of an electron-donating hydroxyl (-OH) group on the aromatic ring results in a lower oxidation potential, which is expected to favor enzymatic oxidation. rsc.org

Leveraging its capacity to engage in redox reactions, this compound serves as a valuable chemical tool in biochemical assays. vulcanchem.com It is particularly useful for investigating pathways related to oxidative stress. vulcanchem.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants. nih.gov Compounds like this compound are employed as substrates or probes in these assays to study the mechanisms of oxidative damage and the efficacy of antioxidant defenses. vulcanchem.comnih.gov For example, electrochemical studies using cyclic voltammetry have been employed to understand its redox behavior, showing that its oxidation forms products like 2-hydroxy-p-benzoquinoneidiimine, which provides insight into redox processes relevant to biological systems. vulcanchem.com

This compound is an effective substrate for studying the mechanisms of various enzymes, especially oxidoreductases like laccases. rsc.orgrsc.org Laccases, a group of multi-copper oxidases, catalyze the oxidation of a wide array of aromatic compounds. rsc.org Research has shown that the laccase-catalyzed oxidation of this compound (2,5-DAP) leads to the synthesis of phenoxazinone frameworks through oxidative coupling. rsc.orgrsc.orgresearchgate.net This enzymatic process is considered an efficient and environmentally benign alternative to traditional chemical oxidation methods for producing these heterocyclic dyes. rsc.org

Studies using CotA-laccase have demonstrated the biotransformation of various substituted aromatic amines. rsc.orgrsc.org The nature of the final product is highly dependent on the substituents of the substrate. For instance, while the oxidation of 2,5-DAP yields phenoxazinone structures, the oxidation of related compounds like 4-aminodiphenylamine-2-sulfonic acid results in phenazine (B1670421) derivatives. rsc.org

Table 1: Examples of Enzyme-Catalyzed Transformations

| Enzyme | Substrate | Product Type |

|---|---|---|

| CotA-laccase | This compound (2,5-DAP) | Phenoxazinone rsc.orgrsc.org |

| CotA-laccase | 4-Aminodiphenylamine-2-sulfonic acid (4-ADASA) | Phenazine rsc.orgrsc.org |

| CotA-laccase | 2,5-Diaminobenzene sulphonic acid (2,5-DABSA) | Phenazine rsc.org |

Use in Biochemical Assays for Oxidative Stress Pathways

Antioxidant Activity Investigations

The redox properties of this compound are the foundation of its antioxidant effects. vulcanchem.com By scavenging free radicals, it can help protect cells from oxidative damage, a process implicated in aging and various pathological conditions. vulcanchem.com

The principal characteristic of an antioxidant is its capacity to trap free radicals. nih.gov The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thus neutralizing it. This process is known as the Hydrogen Atom Transfer (HAT) mechanism. researchgate.net The pyrogallol (B1678534) structure, which is similar to the phenol (B47542) group in 2,5-DAP, plays a critical role in this free radical scavenging activity. Theoretical studies using Density Functional Theory (DFT) on similar phenolic structures suggest that the HAT mechanism is thermodynamically the most preferred pathway for radical scavenging. researchgate.net The stability of the resulting phenoxyl radical and the bond dissociation enthalpy (BDE) of the O-H bond are key parameters determining the efficiency of this process. researchgate.net

The antioxidant potential of this compound and its derivatives is evaluated through various experimental and computational methods. vulcanchem.com

In Vitro Assays: These laboratory-based tests directly measure the radical scavenging or reducing ability of a compound. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric ion reducing antioxidant power) assays. nih.govfrontiersin.orgnih.gov These assays provide quantitative data, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the activity), which allows for comparison against standard antioxidants. frontiersin.orgnih.gov

Table 2: Common In Vitro Antioxidant Assays

| Assay | Principle |

|---|---|

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical. nih.govfrontiersin.org |

| ABTS Assay | Involves the reduction of the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants. nih.govfrontiersin.orgnih.gov |

| FRAP Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. nih.govnih.gov |

In Silico Methods: Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict the antioxidant activity of compounds and to understand their mechanism of action at a molecular level. nih.govcranfield.ac.uk Molecular docking can predict the binding interactions between a potential antioxidant and key enzymes involved in oxidative stress, while DFT calculations can elucidate the mechanisms of free radical scavenging. researchgate.netnih.gov These computational tools are valuable for screening large libraries of derivatives and prioritizing candidates for further experimental testing. cranfield.ac.uk

Elucidation of Free Radical Scavenging Mechanisms

Antimicrobial and Anticancer Potential of Derivatives

Research has extended to the synthesis and evaluation of derivatives of this compound, which have shown promising antimicrobial and anticancer activities. vulcanchem.com

Antimicrobial Activity: Derivatives of this compound, particularly those incorporating benzoxazole (B165842) structures, have demonstrated antimicrobial properties. bibliomed.orgresearchgate.net For instance, a synthesized 2,5-disubstituted benzoxazole derivative showed broad-spectrum antibacterial activity against various strains, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. bibliomed.orgresearchgate.net Notably, it also exhibited promising antifungal activity against Candida albicans, including drug-resistant isolates. bibliomed.org

Table 3: Antimicrobial Activity (MIC, µg/mL) of a 2,5-Disubstituted Benzoxazole Derivative (M1)

| Microorganism | M1 | Fluconazole (B54011) |

|---|---|---|

| Candida albicans ATCC 10231 | 64 | 4 |

| Candida albicans (isolate) | 16 | 4 |

Data sourced from a study on a novel 2,5-disubstituted benzoxazole derivative. bibliomed.org